4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole
CAS No.: 2549050-93-1
Cat. No.: VC11849728
Molecular Formula: C15H16F3N3O2S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549050-93-1 |
|---|---|
| Molecular Formula | C15H16F3N3O2S |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 4-methyl-1-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole |
| Standard InChI | InChI=1S/C15H16F3N3O2S/c1-11-6-19-20(7-11)8-12-9-21(10-12)24(22,23)14-5-3-2-4-13(14)15(16,17)18/h2-7,12H,8-10H2,1H3 |
| Standard InChI Key | DXHMZNWZECFRCP-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
The compound 4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic molecule that combines several functional groups, including a pyrazole ring, an azetidine ring, and a benzenesulfonyl group. This compound is not directly mentioned in the provided search results, so the information will be based on general principles of organic chemistry and related compounds.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including:
-
Formation of the pyrazole ring: This could involve condensation reactions between suitable precursors.
-
Introduction of the azetidine ring: This might involve nucleophilic substitution or ring closure reactions.
-
Attachment of the benzenesulfonyl group: This could be achieved through sulfonylation reactions using a suitable sulfonyl chloride, such as 4-(trifluoromethyl)benzenesulfonyl chloride .
Related Compounds
Related compounds, such as 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine, have been studied for their chemical properties and potential applications . These compounds often exhibit interesting pharmacological profiles due to their unique structural features.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine | C8H7F3N4S | 248.23 g/mol | Potential pharmacological activities |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H5ClF3O2S | 233.62 g/mol | Used in synthesis of sulfonamides |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume